

# A Comparative Guide to the Validation of Drospirenone Analytical Methods Following ICH Guidelines

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Compound of Interest		
Compound Name:	Drospirenone	
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This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of **drospirenone** in pharmaceutical dosage forms, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The included data, derived from peer-reviewed studies, offers a valuable resource for method development, validation, and quality control of **drospirenone** formulations.

#### **Performance Comparison of Analytical Methods**

The following tables summarize the validation parameters of different analytical methods for **drospirenone**, providing a clear comparison of their performance characteristics.

Table 1: Comparison of HPLC Method Validation Parameters for **Drospirenone** 



Parameter	Method 1 (RP- HPLC)[1]	Method 2 (RP- HPLC)[2]	Method 3 (HPLC)[3]	Method 4 (RP- HPLC)[4]
Linearity Range (μg/mL)	3-18	3-18	5-60	10-60
Correlation Coefficient (r²)	1.0	0.9993	>0.999	0.987
Accuracy (% Recovery)	99.06 - 100.62	99.06 - 100.78	100.4 ± 0.5	100.5 ± 0.5
Precision (% RSD)	< 2.0 (Inter-day)	< 2.0 (Inter-day)	< 1.4 (Intra-day & Inter-day)	< 1.4 (Intra-day & Inter-day)
Limit of Detection (LOD)	Not Reported	Not Reported	Not Reported	Not Reported
Limit of Quantitation (LOQ)	Not Reported	Not Reported	Not Reported	Not Reported
Specificity	Stability- indicating	Stability- indicating	Stability- indicating	Stability- indicating

Table 2: Comparison of UV-Vis Spectrophotometric Method Validation Parameters for **Drospirenone** 



Parameter	Method 5 (UV-Vis)[5]		
Linearity Range (μg/mL)	3-15		
Correlation Coefficient (r²)	0.9999		
Accuracy (% Recovery)	99.28 - 102.11		
Precision (% RSD)	1.73		
Limit of Detection (LOD) (μg/mL)	0.363		
Limit of Quantitation (LOQ) (μg/mL)	1.04		
Specificity	Method demonstrated specificity in the presence of excipients.		

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in the validation studies.

#### Method 1: Stability-Indicating RP-HPLC Method

- Instrumentation: Shimadzo Prominance model L20 HPLC system with SPD 20A prominence UV-Vis detector.
- Column: RESTEX allure C18 (250mm × 4.6mm i.d., 3 µm particle size).
- Mobile Phase: Methanol: Water (65:35 v/v), isocratic elution.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 247 nm.
- Injection Volume: 20 μL.
- Forced Degradation:
  - o Acidic: 0.1 M HCl at 80°C for 30 min.



Alkaline: 0.1 M NaOH at 80°C for 30 min.

Oxidative: 3% H<sub>2</sub>O<sub>2</sub> at 80°C for 30 min.

Neutral: Water at 80°C for 30 min.

Photolytic: Exposure to UV light.

#### Method 2: Stability-Indicating RP-HPLC Method

- Instrumentation: Shimadzo Prominance L20 HPLC system with UV-Vis detector.
- Column: Restex Allure C18 (250mm × 4.6mm i.d., 3 µm particle size).
- Mobile Phase: Acetonitrile: Water (65:35 v/v), isocratic elution.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Injection Volume: 20 μL.
- · Forced Degradation:
  - Acidic, Alkaline, Oxidative, Neutral, and Photolytic conditions were applied as per ICH quidelines.

#### **Method 3: Stability-Indicating HPLC Method**

- Column: Nova-Pak CN.
- Mobile Phase: K2HPO4 50 mM and Acetonitrile (60:40, v/v), pH 8.0.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 245 nm.
- Forced Degradation:



- Acidic: 0.1 M HCl at 80°C for 1 hour.
- Basic and Oxidative conditions were also employed.
- Thermal and Photolytic: Exposure of solid drug to 80°C and light (visible and UV) for 5 days.

#### Method 4: Stability-Indicating RP-HPLC Method

- Column: C18 Thermo Hypersil BDS (250 x 4.6 mm, 5 μm).
- Mobile Phase: Ammonium acetate: Acetonitrile (70:30), pH 6.8-7.2.
- Flow Rate: 1.0 mL/min.
- Detection: PDA detector.
- Forced Degradation:
  - Acidic: 0.1 M HCl, 1 M HCl at 80°C for 30 minutes.
  - Alkaline: 0.01 M NaOH, 0.1 M NaOH, 1 M NaOH at 80°C for 30 minutes.
  - Oxidative: 1% or 3% H<sub>2</sub>O<sub>2</sub> at room temperature or 80°C.
  - Thermal and Photolytic degradation were also performed according to ICH guidelines.

#### **Method 5: UV-Vis Spectrophotometric Method**

- Instrumentation: UV-Visible spectrophotometer.
- Solvent: Ethanol.
- λmax: 274 nm.
- Standard Preparation: A stock solution of 400 µg/mL was prepared in ethanol, and further dilutions were made with distilled water.

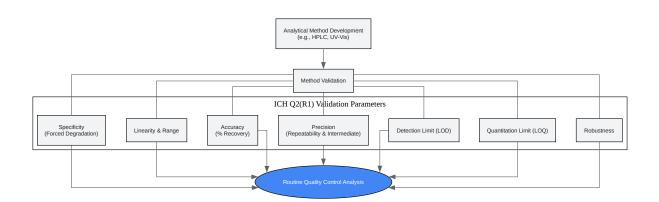


• Assay Procedure: Tablet powder equivalent to 0.4 mg of **drospirenone** was dissolved in ethanol, sonicated, and diluted to achieve a final concentration of 40 μg/mL.

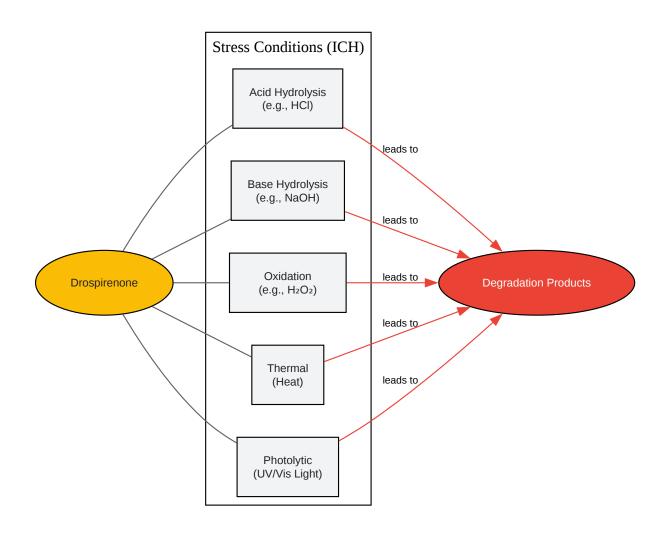
# Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key processes in the validation of **drospirenone** analytical methods.









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